

Technical Whitepaper: [3,5-Bis(phenylmethoxy)phenyl]oxirane (CAS 50841-47-9)

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Compound of Interest

Compound Name: [3,5-Bis(phenylmethoxy)phenyl]oxirane

Cat. No.: B026490

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For Researchers, Scientists, and Drug Development Professionals

Introduction

[3,5-Bis(phenylmethoxy)phenyl]oxirane, also known as 3,5-Dibenzoyloxyphenyloxirane, is a key chemical intermediate and a known process-related impurity in the synthesis of Terbutaline. [1][2][3] Terbutaline is a selective β_2 -adrenergic receptor agonist widely used as a bronchodilator for the treatment of asthma and other obstructive pulmonary diseases. The presence and purity of intermediates like **[3,5-Bis(phenylmethoxy)phenyl]oxirane** are critical to the safety and efficacy of the final active pharmaceutical ingredient (API). This document provides a comprehensive technical overview of this compound, including its physicochemical properties, a proposed synthetic pathway, and its significance in pharmaceutical manufacturing.

Physicochemical and Analytical Data

Quantitative data for **[3,5-Bis(phenylmethoxy)phenyl]oxirane** is primarily available from chemical suppliers. While detailed analytical spectra are not publicly accessible, a Certificate of Analysis (CoA) typically accompanies the purchase of this compound as a reference standard. [3]

Table 1: Physicochemical Properties

Property	Value	Source
CAS Number	50841-47-9	[1][3]
Molecular Formula	C ₂₂ H ₂₀ O ₃	[1][3]
Molecular Weight	332.39 g/mol	[1][3]
Appearance	Yellow Syrup	[3]
Storage Conditions	-20°C	[3]
Solubility	Soluble in organic solvents such as dichloromethane and ethyl acetate.	Inferred from related syntheses

Table 2: Expected Analytical Characteristics

Analysis Type	Expected Characteristics
¹ H-NMR	Signals corresponding to the benzylic protons, aromatic protons of the benzyl and phenyl rings, and the protons of the oxirane ring.
¹³ C-NMR	Resonances for the carbons of the phenyl, benzyl, and oxirane moieties.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the molecular weight of the compound.
High-Performance Liquid Chromatography (HPLC)	A single major peak indicating the purity of the compound when analyzed using a suitable method.
Infrared (IR) Spectroscopy	Characteristic absorption bands for C-O-C (ether and epoxide) and aromatic C-H bonds.

Role in Drug Development

The primary significance of **[3,5-Bis(phenylmethoxy)phenyl]oxirane** in drug development lies in its role as a key intermediate in the synthesis of Terbutaline.[2] It is also classified as a

Terbutaline impurity, making it a critical reference standard for quality control (QC) and quality assurance (QA) in the pharmaceutical industry.^[1] Regulatory bodies require strict monitoring and control of impurities in APIs. Therefore, having a well-characterized standard of **[3,5-Bis(phenylmethoxy)phenyl]oxirane** is essential for:

- Analytical Method Development and Validation: To accurately detect and quantify this impurity in batches of Terbutaline.^[1]
- Process Optimization: To minimize the formation of this and other impurities during the manufacturing process.
- Stability Testing: To assess the degradation pathways of the API.^[1]

Proposed Synthetic Pathway and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **[3,5-Bis(phenylmethoxy)phenyl]oxirane** is not readily available in published literature, a plausible synthetic route can be proposed based on patent literature for Terbutaline synthesis and general organic chemistry principles. The most likely pathway involves the conversion of 3',5'-bis(benzyloxy)acetophenone to the target oxirane. Two potential methods for this transformation are outlined below.

Method A: From 2-Bromo-1-(3,5-bis(benzyloxy)phenyl)ethanone

This method involves the bromination of the starting acetophenone, followed by reduction of the ketone to a bromohydrin, and subsequent intramolecular cyclization to form the epoxide.

Step 1: Synthesis of 1-(3,5-bis(benzyloxy)phenyl)-2-bromoethanone

- Reaction: 3',5'-bis(benzyloxy)acetophenone is reacted with a brominating agent, such as bromine or N-bromosuccinimide (NBS), in a suitable solvent like methanol or acetic acid.
- Proposed Protocol:
 - Dissolve 3',5'-bis(benzyloxy)acetophenone in a suitable solvent (e.g., methanol).

- Slowly add the brominating agent (e.g., bromine) to the solution at a controlled temperature (e.g., 0-5 °C).
- Stir the reaction mixture until completion, monitored by Thin Layer Chromatography (TLC).
- Quench the reaction with a reducing agent (e.g., sodium bisulfite solution).
- Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of **[3,5-Bis(phenylmethoxy)phenyl]oxirane**

- Reaction: The resulting 2-bromo-1-(3,5-bis(benzyloxy)phenyl)ethanone is reduced to the corresponding bromohydrin using a reducing agent like sodium borohydride. The bromohydrin is then treated with a base (e.g., sodium hydroxide) to induce intramolecular cyclization to the epoxide.
- Proposed Protocol:
 - Dissolve 1-(3,5-bis(benzyloxy)phenyl)-2-bromoethanone in a suitable solvent (e.g., methanol or ethanol).
 - Cool the solution to 0-5 °C and add sodium borohydride portion-wise.
 - Monitor the reaction by TLC.
 - Upon completion of the reduction, add a solution of a base (e.g., aqueous sodium hydroxide) to promote ring closure.
 - Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the resulting yellow syrup, likely through column chromatography on silica gel.

Figure 1: Proposed synthesis of **[3,5-Bis(phenylmethoxy)phenyl]oxirane** via a bromohydrin intermediate.

Method B: Corey-Chaykovsky Reaction

An alternative approach is the Corey-Chaykovsky reaction, which involves the reaction of an aldehyde with a sulfur ylide to form an epoxide. This would require the synthesis of the corresponding aldehyde, 3,5-bis(benzyloxy)benzaldehyde.

Step 1: Synthesis of 3,5-bis(benzyloxy)benzaldehyde

- This aldehyde can be synthesized from 3,5-dihydroxybenzaldehyde by benzylation of the hydroxyl groups using benzyl bromide in the presence of a base like potassium carbonate.

Step 2: Epoxidation via Corey-Chaykovsky Reaction

- Reaction: 3,5-bis(benzyloxy)benzaldehyde is reacted with a sulfur ylide, such as dimethyloxosulfonium methylide or dimethylsulfonium methylide, to form the epoxide.
- Proposed Protocol:
 - Prepare the sulfur ylide in situ by treating a sulfonium salt (e.g., trimethylsulfonium iodide) with a strong base (e.g., sodium hydride) in a suitable solvent like DMSO or THF.
 - Add a solution of 3,5-bis(benzyloxy)benzaldehyde to the ylide solution at a controlled temperature.
 - Stir the reaction mixture until completion, as monitored by TLC.
 - Quench the reaction with water and extract the product with an organic solvent.
 - Wash the organic layer, dry it, and concentrate it under reduced pressure.
 - Purify the product by column chromatography.

Figure 2: Synthesis of **[3,5-Bis(phenylmethoxy)phenyl]oxirane** via the Corey-Chaykovsky reaction.

Conclusion

[3,5-Bis(phenylmethoxy)phenyl]oxirane is a crucial, though often overlooked, compound in the synthesis of the widely used drug Terbutaline. Its role as both a key intermediate and a process-related impurity underscores the importance of its availability as a high-purity reference standard for pharmaceutical quality control. While detailed synthetic and analytical data are not extensively published, established organic synthesis methodologies provide a clear path for its preparation. A thorough understanding of this compound is vital for researchers and professionals involved in the development, manufacturing, and quality assurance of Terbutaline and related pharmaceutical products.

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References

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